molecular formula C16H18N2O3 B353561 2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide CAS No. 346698-92-8

2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide

Cat. No.: B353561
CAS No.: 346698-92-8
M. Wt: 286.33g/mol
InChI Key: SSAGHFFAKZDXHH-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-pyridylmethyl)ethanamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-pyridylmethyl)propionamide

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-pyridinylmethyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its methoxy groups enhance its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

346698-92-8

Molecular Formula

C16H18N2O3

Molecular Weight

286.33g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C16H18N2O3/c1-20-14-7-6-12(9-15(14)21-2)10-16(19)18-11-13-5-3-4-8-17-13/h3-9H,10-11H2,1-2H3,(H,18,19)

InChI Key

SSAGHFFAKZDXHH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=N2)OC

Origin of Product

United States

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